

comparative study of 1-Bromo-4-methylhexane and 2-Bromo-4-methylhexane

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Compound of Interest

Compound Name: 1-Bromo-4-methylhexane

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A Comparative Study of **1-Bromo-4-methylhexane** and 2-Bromo-4-methylhexane for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the isomeric alkyl halides, **1-Bromo-4-methylhexane** and 2-Bromo-4-methylhexane. The comparison encompasses their physicochemical properties, reactivity in various organic reactions, and spectroscopic signatures. This document is intended to assist researchers, scientists, and professionals in the field of drug development in selecting the appropriate isomer for their specific synthetic and research needs.

Physicochemical Properties

A summary of the key physical and chemical properties of **1-Bromo-4-methylhexane** and 2-Bromo-4-methylhexane is presented below. These properties are crucial for predicting their behavior in different solvents and reaction conditions.

Property	1-Bromo-4-methylhexane	2-Bromo-4-methylhexane	Source(s)
Molecular Formula	C ₇ H ₁₅ Br	C ₇ H ₁₅ Br	[1][2]
Molecular Weight	179.10 g/mol	179.10 g/mol	[1][2]
IUPAC Name	1-bromo-4-methylhexane	2-bromo-4-methylhexane	[1][2]
CAS Number	71434-55-4	61653-12-1	[1][2]
Boiling Point (Calculated)	425.28 K	Not Reported	[3]
Melting Point (Calculated)	213.45 K	Not Reported	[3]
LogP (Octanol/Water Partition Coefficient)	3.6	3.6	[1][2]
Enthalpy of Vaporization (Calculated)	37.22 kJ/mol	Not Reported	[3]

Synthesis and Reactivity

The position of the bromine atom significantly influences the reactivity of these isomers, particularly in nucleophilic substitution and elimination reactions.

Synthesis

1-Bromo-4-methylhexane: The primary route for the synthesis of **1-Bromo-4-methylhexane** involves the free radical alkylation of 1-bromopentane with ethylene. This method, however, can lead to the formation of isomeric byproducts[3].

2-Bromo-4-methylhexane: This isomer is typically synthesized via the radical bromination of 4-methylhexane.[4] This reaction is initiated by light or heat and proceeds through a free-radical mechanism[4]. Another common method is the treatment of 4-methylhexan-2-ol with phosphorus tribromide or hydrobromic acid[5].

Reactivity Comparison

Reaction Type	1-Bromo-4-methylhexane (Primary Alkyl Halide)	2-Bromo-4-methylhexane (Secondary Alkyl Halide)	Key Differences
SN2 (Nucleophilic Substitution - Bimolecular)	Favored. The primary carbon is less sterically hindered, allowing for easier backside attack by nucleophiles.	Possible, but slower than for the primary isomer due to increased steric hindrance around the secondary carbon.[4] Strong nucleophiles in polar aprotic solvents are typically required[4].	1-Bromo-4-methylhexane is expected to react faster in SN2 reactions.
SN1 (Nucleophilic Substitution - Unimolecular)	Not favored. The primary carbocation that would be formed is unstable.	Favored in the presence of weak nucleophiles and polar protic solvents.[4][5] The secondary carbocation intermediate is more stable than a primary carbocation. The methyl group at the 4-position can also contribute to carbocation stability through hyperconjugation[4].	2-Bromo-4-methylhexane is more likely to undergo SN1 reactions.

E2 (Elimination - Bimolecular)	Possible with a strong, bulky base. Will likely yield 4-methylhex-1-ene as the major product (Hofmann elimination).	Favored with strong bases. According to Zaitsev's rule, the major product will be the more substituted alkene, 4-methyl-2-hexene[4].	The regioselectivity of the elimination reaction differs, leading to different major alkene products.
E1 (Elimination - Unimolecular)	Not favored due to the instability of the primary carbocation.	Can compete with SN1 reactions, especially at higher temperatures. The same major product as in the E2 reaction (4-methyl-2-hexene) is expected.	2-Bromo-4-methylhexane has a higher propensity for E1 reactions.

Experimental Protocols

Synthesis of 2-Bromo-4-methylhexane via Bromination of 4-methylhexane

Objective: To synthesize 2-Bromo-4-methylhexane from 4-methylhexane via free radical bromination.

Materials:

- 4-methylhexane
- Bromine (Br₂)
- A radical initiator (e.g., azobisisobutyronitrile - AIBN)
- A nonpolar solvent (e.g., hexane)
- Sodium bicarbonate solution (5%)
- Anhydrous magnesium sulfate

- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methylhexane in a nonpolar solvent.
- Add a catalytic amount of a radical initiator like AIBN.
- Heat the mixture to a moderate temperature (40-60°C) to initiate the reaction.
- Slowly add bromine dissolved in the same solvent from the dropping funnel. The reaction is typically initiated by light or heat.
- After the addition is complete, continue heating the mixture for a specified time to ensure the reaction goes to completion.
- Cool the reaction mixture and wash it with a 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Purify the crude product by fractional distillation to obtain 2-Bromo-4-methylhexane.

Spectroscopic Data

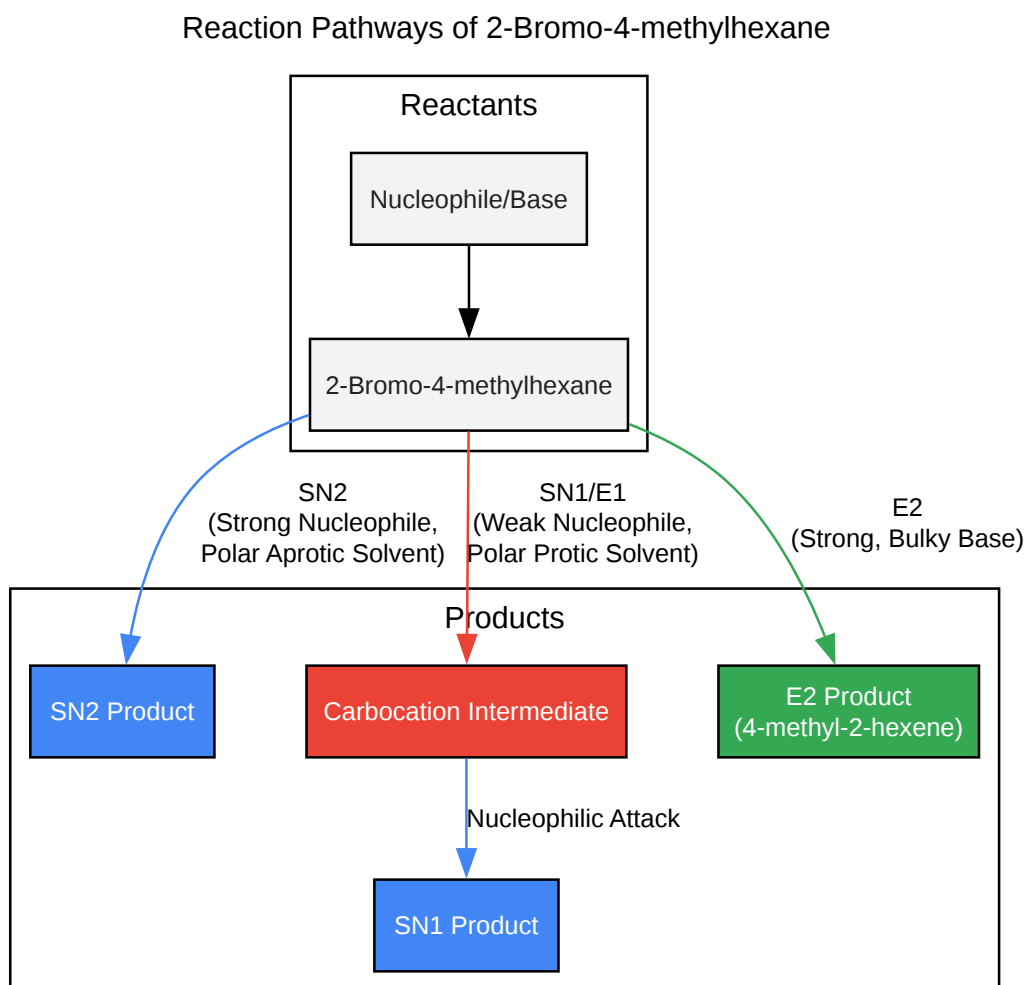
Spectroscopic analysis is essential for the characterization and identification of **1-Bromo-4-methylhexane** and 2-Bromo-4-methylhexane.

Spectroscopic Method	1-Bromo-4-methylhexane	2-Bromo-4-methylhexane
^1H NMR	The spectrum will show a characteristic triplet for the $-\text{CH}_2\text{Br}$ protons.	The spectrum will feature a multiplet for the $-\text{CHBr}$ proton, which is coupled to adjacent protons.
^{13}C NMR	The carbon attached to the bromine will appear at a specific chemical shift.	The carbon attached to the bromine will have a different chemical shift compared to the 1-bromo isomer.
Mass Spectrometry	The mass spectrum will show a molecular ion peak and an $M+2$ peak of nearly equal intensity, which is characteristic of a bromine-containing compound. Fragmentation patterns will differ from the 2-bromo isomer.	The mass spectrum will also exhibit the characteristic M and $M+2$ peaks for a bromine-containing compound. The fragmentation pattern will be influenced by the position of the bromine atom.
Infrared (IR) Spectroscopy	A C-Br stretching vibration will be observed in the fingerprint region.	A C-Br stretching vibration will also be present, potentially at a slightly different wavenumber due to the different chemical environment.

Visualizations

Reaction Pathways

The following diagram illustrates the competing nucleophilic substitution ($\text{S}_\text{N}1$ and $\text{S}_\text{N}2$) and elimination ($\text{E}2$) pathways for 2-Bromo-4-methylhexane.



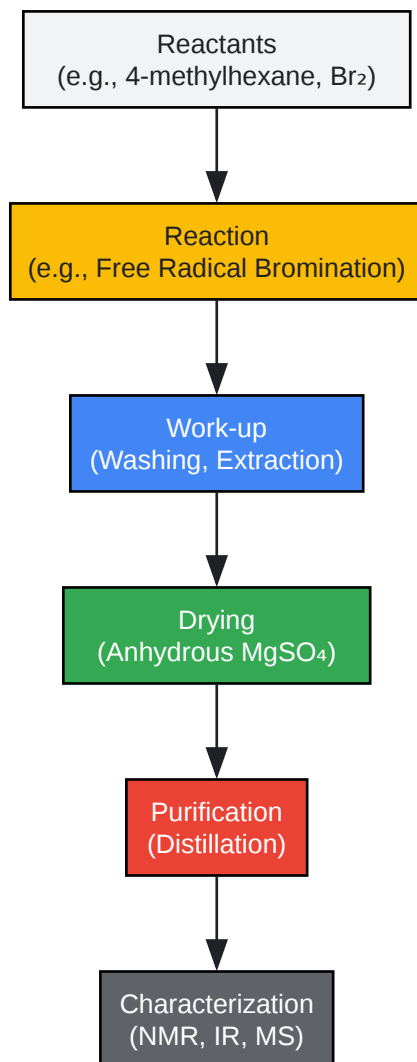
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Caption: Competing reaction pathways for 2-Bromo-4-methylhexane.

Experimental Workflow for Synthesis

The following diagram outlines the general workflow for the synthesis and purification of a bromoalkane.

General Synthesis and Purification Workflow



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Caption: General workflow for bromoalkane synthesis and purification.

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